molecular formula C22H23NO4S2 B6495114 methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941936-25-0

methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B6495114
CAS No.: 941936-25-0
M. Wt: 429.6 g/mol
InChI Key: QQRLQZXZRPHZRQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H23NO4S2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.10685056 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula, which indicate the presence of a thiophene ring, a carboxylate group, and sulfamoyl functionality. The structural complexity lends itself to diverse biological interactions.

Molecular Formula

  • C : 20
  • H : 24
  • N : 1
  • O : 3
  • S : 1

Structural Features

  • Thiophene ring : Imparts unique electronic properties.
  • Sulfamoyl group : Associated with antibacterial activity.
  • Carboxylate group : Enhances solubility and bioavailability.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MDA-MB-2310.50
HeLa0.82
A27801.19

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The sulfamoyl group in the compound is known for its antimicrobial properties. Research indicates that derivatives containing sulfamoyl functionalities can exhibit potent activity against a range of bacterial strains, including resistant variants.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of enzyme activity : Compounds with similar structures have shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interference with cellular signaling pathways : The compound may disrupt pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the thiophene ring or the introduction of various substituents significantly impact biological efficacy.

Notable Research Findings

  • Binding Affinity Studies : Compounds similar to this compound demonstrated binding affinities to target enzymes with scores indicating potential for drug development .
  • Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption and distribution profiles, enhancing its candidacy as a therapeutic agent .
  • Toxicity Assessments : Preliminary toxicity assessments indicate a relatively low toxicity profile, making it a promising candidate for further development .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-14(2)16-9-11-18(12-10-16)23-29(25,26)21-19(13-28-20(21)22(24)27-4)17-7-5-15(3)6-8-17/h5-14,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRLQZXZRPHZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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